Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-
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Overview
Description
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is part of the barbiturate family, which has been widely used in medicine for its sedative and hypnotic properties. Barbituric acid itself is not pharmacologically active, but its derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have significant biological activities .
Preparation Methods
The preparation of 5-ethyl-5-isopentyl-1-methyl-barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be divided into several steps:
Bromination: Diethyl ethylmalonate is brominated to form the corresponding bromo compound.
Alkylation: The bromo compound is then alkylated with isopentyl bromide.
Cyclization and Acidification: The alkylated product undergoes cyclization with urea, followed by acidification to yield 5-ethyl-5-isopentyl-1-methyl-barbituric acid
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods include the use of specific solvents, catalysts, and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Barbituric acid derivatives, including 5-ethyl-5-isopentyl-1-methyl-barbituric acid, have numerous scientific research applications:
Chemistry: They are used as building blocks for the synthesis of more complex molecules.
Biology: These compounds are studied for their interactions with biological macromolecules.
Medicine: They have been used as sedatives, hypnotics, and anticonvulsants.
Industry: Barbituric acid derivatives are used in the manufacture of dyes, plastics, and other materials
Mechanism of Action
The mechanism of action of 5-ethyl-5-isopentyl-1-methyl-barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity .
Comparison with Similar Compounds
Barbituric acid, 5-ethyl-5-isopentyl-1-methyl-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-lasting anticonvulsant properties.
Pentobarbital: Used for its sedative and hypnotic effects.
Secobarbital: Another barbiturate with similar sedative properties.
The uniqueness of 5-ethyl-5-isopentyl-1-methyl-barbituric acid lies in its specific substituents, which confer distinct pharmacological properties compared to other barbiturates .
Properties
CAS No. |
6270-45-7 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-1-methyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(7-6-8(2)3)9(15)13-11(17)14(4)10(12)16/h8H,5-7H2,1-4H3,(H,13,15,17) |
InChI Key |
YWIUVCAWUTXGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CCC(C)C |
Origin of Product |
United States |
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